O-Benzyl-L-isoleucine toluene-p-sulphonate
CAS No.: 16652-75-8
Cat. No.: VC21540107
Molecular Formula: C20H27NO5S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16652-75-8 |
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Molecular Formula | C20H27NO5S |
Molecular Weight | 393.5 g/mol |
IUPAC Name | benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1 |
Standard InChI Key | XAWVXTVKSVYPNE-JGAZGGJJSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
SMILES | CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES | CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Chemical Structure and Composition
Molecular Identification and Structure
O-Benzyl-L-isoleucine toluene-p-sulphonate consists of two primary components: benzyl L-isoleucinate (the benzyl ester of L-isoleucine) and p-toluenesulfonic acid (tosylic acid) in a salt formation. Based on structural patterns observed in similar compounds, it likely has a chemical formula of C19H25NO5S, with the benzyl group protecting the carboxyl terminus of L-isoleucine while the amino group forms an ionic bond with the toluenesulfonate counter-ion.
The structure follows the general pattern observed in similar amino acid derivatives where the carboxyl group is protected through benzylation, creating an ester linkage. The compound specifically contains:
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L-isoleucine core structure with its characteristic side chain
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Benzyl group attached to the carboxyl function via an ester bond
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Protonated α-amino group (NH3+)
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Toluenesulfonate (tosylate) anion as the counter-ion
Structural Comparison with Related Compounds
When compared to similar compounds, O-Benzyl-L-isoleucine toluene-p-sulphonate shares key structural features with its chemical relatives. For instance, O-Benzyl-L-tyrosine toluene-p-sulphonate (CID 104540) consists of benzyl L-tyrosinate and p-toluenesulfonic acid with a molecular weight of 443.5 g/mol . Similarly, O-Benzyl-L-leucine toluene-p-sulphonate (CID 6451312) combines benzyl L-leucinate with p-toluenesulfonic acid, having a molecular weight of 393.5 g/mol .
Table 1: Structural Comparison of Related O-Benzyl-L-amino Acid Toluene-p-Sulphonate Compounds
Compound | Amino Acid Core | Molecular Formula | Approximate Molecular Weight (g/mol) |
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O-Benzyl-L-isoleucine toluene-p-sulphonate | L-isoleucine | C19H25NO5S | ~407.5 |
O-Benzyl-L-tyrosine toluene-p-sulphonate | L-tyrosine | C23H25NO6S | 443.5 |
O-Benzyl-L-leucine toluene-p-sulphonate | L-leucine | C19H25NO5S | 393.5 |
O-Benzyl-L-methionine toluene-p-sulphonate | L-methionine | C19H25NO5S2 | 411.5 |
Physical and Chemical Properties
Physical Characteristics
O-Benzyl-L-isoleucine toluene-p-sulphonate likely exists as a crystalline solid at room temperature, similar to other amino acid derivatives in this class. Based on the properties of related compounds, it would be expected to have limited water solubility but good solubility in polar organic solvents such as alcohols, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
The compound's physical state, appearance, and solubility properties would be consistent with its function as a protected amino acid derivative designed for use in organic synthesis environments where controlled solubility is advantageous for selective reactions.
Chemical Reactivity and Stability
The chemical behavior of O-Benzyl-L-isoleucine toluene-p-sulphonate is characterized by several key features:
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The benzyl ester group provides protection for the carboxyl function, preventing it from participating in unwanted reactions during peptide synthesis.
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The toluenesulfonate salt formation stabilizes the amino group, reducing its nucleophilicity until deliberate deprotonation.
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The compound exhibits acid-base properties influenced by both the protonated amino group and the toluenesulfonate counter-ion.
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The benzyl group can be selectively removed through catalytic hydrogenation, making it a versatile protecting group in multistep syntheses.
Based on comparable compounds in the pKa compilation data, we can infer that the salt formation significantly alters the acid-base properties compared to the free amino acid . The protonated amino group would likely have a pKa value in the range typical for α-amino groups in similar protected amino acids.
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate typically follows a two-step process:
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Benzylation of L-isoleucine: The carboxyl group of L-isoleucine is esterified with benzyl alcohol, typically using acid catalysis or through reaction with benzyl bromide under basic conditions.
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Salt formation: The resulting benzyl ester is treated with p-toluenesulfonic acid in an appropriate solvent, leading to precipitation of the tosylate salt.
This synthetic approach is comparable to that used for related compounds such as O-Benzyl-L-tyrosine toluene-p-sulphonate and O-Benzyl-L-leucine toluene-p-sulphonate . The methodology leverages the principles of orthogonal protection strategies commonly employed in peptide chemistry.
Purification Techniques
Purification of O-Benzyl-L-isoleucine toluene-p-sulphonate would typically involve:
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Recrystallization from appropriate solvent systems (often ethanol/ethyl acetate or similar combinations)
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Verification of purity through analytical techniques such as HPLC, TLC, and spectroscopic methods
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Confirmation of optical purity to ensure the L-configuration is maintained throughout the synthetic process
Applications in Chemical Synthesis
Role in Peptide Chemistry
O-Benzyl-L-isoleucine toluene-p-sulphonate serves several critical functions in peptide synthesis:
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It provides the isoleucine amino acid with appropriate protection for incorporation into peptide chains.
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The tosylate salt form enhances stability during storage and handling compared to the free amine.
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The compound can be directly used in various coupling protocols, including solid-phase peptide synthesis (SPPS) and solution-phase methods.
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The benzyl protection can be selectively removed under mild conditions (typically catalytic hydrogenation), allowing for orthogonal deprotection strategies in complex peptide synthesis.
These properties make O-Benzyl-L-isoleucine toluene-p-sulphonate particularly valuable when synthesizing peptides containing isoleucine residues, especially when selective deprotection strategies are required.
Advantages in Synthetic Procedures
The use of O-Benzyl-L-isoleucine toluene-p-sulphonate offers several advantages in synthetic applications:
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Enhanced stability: The tosylate salt formation provides greater shelf stability compared to the free amino ester.
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Improved solubility profile: The salt form often exhibits better solubility characteristics in common coupling solvents.
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Predictable reactivity: The tosylate counter-ion has minimal interference with common coupling reagents.
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Stereoretention: The L-configuration of isoleucine is maintained throughout synthetic manipulations.
Table 2: Comparison of Key Synthetic Applications of O-Benzyl-L-amino Acid Derivatives
Compound | Primary Synthetic Applications | Deprotection Method | Coupling Compatibility |
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O-Benzyl-L-isoleucine toluene-p-sulphonate | Peptide synthesis, amino acid modification | Catalytic hydrogenation | Compatible with common coupling reagents |
O-Benzyl-L-tyrosine toluene-p-sulphonate | Peptide synthesis, bioactive peptides | Catalytic hydrogenation | Requires protection of phenolic OH for some applications |
O-Benzyl-L-leucine toluene-p-sulphonate | Peptide synthesis, peptidomimetics | Catalytic hydrogenation | Widely compatible with coupling methods |
O-Benzyl-L-methionine toluene-p-sulphonate | Peptide synthesis, sulfur-containing peptides | Catalytic hydrogenation | Special considerations for sulfur oxidation |
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of O-Benzyl-L-isoleucine toluene-p-sulphonate would include characteristic features that can be inferred from similar compounds:
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NMR Spectroscopy would show:
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Aromatic signals from both the benzyl group and toluenesulfonate portion
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Characteristic isoleucine side chain signals (branched aliphatic pattern)
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Methyl signals from both the isoleucine side chain and the p-methyl group of tosylate
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Infrared Spectroscopy would reveal:
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Ester carbonyl stretching (~1730-1750 cm⁻¹)
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NH₃⁺ stretching vibrations (~3000-3100 cm⁻¹)
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Aromatic C=C stretching vibrations
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S=O stretching from the sulfonate group (~1230-1170 cm⁻¹)
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Mass Spectrometry would likely show:
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Molecular ion peaks corresponding to the benzyl isoleucinate component
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Fragmentation patterns characteristic of benzyl esters and amino acid derivatives
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Chromatographic Behavior
The chromatographic properties of O-Benzyl-L-isoleucine toluene-p-sulphonate would be expected to resemble those of analogous compounds, with:
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Retention behavior on silica gel reflecting its moderate polarity
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UV detection capability due to the aromatic components
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Potential for chiral separation techniques to verify enantiomeric purity
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Compatibility with common HPLC mobile phases including acetonitrile/water systems
Biological Relevance and Applications
Role in Bioactive Peptide Synthesis
O-Benzyl-L-isoleucine toluene-p-sulphonate plays an important role in the synthesis of biologically active peptides containing isoleucine residues. Isoleucine is an essential amino acid found in numerous bioactive peptides and proteins, including:
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Antimicrobial peptides with specific structural requirements
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Signaling peptides involved in cellular regulation
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Enzyme inhibitors with therapeutic potential
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Peptide hormones with defined structural constraints
The ability to incorporate protected isoleucine residues with high stereochemical purity is crucial for maintaining the proper three-dimensional structure and biological activity of synthesized peptides.
Pharmaceutical Applications
The compound has indirect pharmaceutical relevance through its use in synthesizing peptide-based therapeutics and research compounds. The use of properly protected amino acids like O-Benzyl-L-isoleucine toluene-p-sulphonate enables:
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Creation of peptide libraries for drug discovery
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Synthesis of peptide analogs with improved pharmacological properties
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Development of peptidomimetics that resist enzymatic degradation
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Structure-activity relationship studies to optimize bioactive peptides
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